molecular formula C8H11BO5 B11902142 (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid

(2-Hydroxy-4,5-dimethoxyphenyl)boronic acid

Cat. No.: B11902142
M. Wt: 197.98 g/mol
InChI Key: MCTBLSLCUZIMMI-UHFFFAOYSA-N
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Description

(2-Hydroxy-4,5-dimethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with hydroxy and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an appropriate phenyl derivative, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and catalysts to facilitate the addition of the boron moiety to the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Hydroxy-4,5-dimethoxyphenyl)boronic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the new carbon-carbon bond. The hydroxy and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the coupling reaction .

Comparison with Similar Compounds

Comparison: (2-Hydroxy-4,5-dimethoxyphenyl)boronic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its reactivity and selectivity in certain reactions compared to other similar boronic acids. The specific substitution pattern can also affect the compound’s solubility and stability, making it suitable for particular applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H11BO5

Molecular Weight

197.98 g/mol

IUPAC Name

(2-hydroxy-4,5-dimethoxyphenyl)boronic acid

InChI

InChI=1S/C8H11BO5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10-12H,1-2H3

InChI Key

MCTBLSLCUZIMMI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1O)OC)OC)(O)O

Origin of Product

United States

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